molecular formula C45H56N8O13S3 B1673591 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 154132-95-3

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

货号: B1673591
CAS 编号: 154132-95-3
分子量: 1013.2 g/mol
InChI 键: PKMRCHBERGHHNY-LTLCPEALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FPL-14294 is a novel cholecystokinin octapeptide agonist with effective intranasal anorectic activity in rats. It is known for its ability to induce satiety and reduce food intake by interacting with cholecystokinin receptors .

准备方法

合成路线和反应条件: FPL-14294 的合成涉及将亚砜基团掺入苯乙酰基部分并使用甲基化的苯丙氨酸残基。 详细的合成路线和反应条件是专有的,未公开 .

工业生产方法: FPL-14294 的工业生产方法没有广泛的文献记载。 合成可能涉及标准肽合成技术,包括固相肽合成和高效液相色谱纯化 .

化学反应分析

反应类型: FPL-14294 主要经历肽键形成和断裂反应。 它在生理条件下稳定,不会轻易发生氧化或还原 .

常见试剂和条件:

主要产物: 这些反应形成的主要产物是完全保护的肽,然后将其脱保护以得到活性化合物 FPL-14294 .

作用机制

FPL-14294 通过作为胆囊收缩素受体的激动剂发挥作用,特别是胆囊收缩素-A 受体亚型。 它模拟内源性胆囊收缩素的作用,导致激活诱导饱腹感和减少食物摄入的信号通路 .

类似化合物:

独特性: 与胆囊收缩素八肽相比,FPL-14294 具有增强的代谢稳定性和有效的厌食活性,使其独一无二。 在抑制禁食大鼠进食方面,它的效力是胆囊收缩素八肽的 200 多倍 .

相似化合物的比较

生物活性

The compound (3S)-3-[[2S]-2-[[2S]-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C35H49N7O7SC_{35}H_{49}N_{7}O_{7}S, with a molecular weight of approximately 645.79 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

  • Antiproliferative Effects : Recent studies have indicated that compounds related to this structure exhibit significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, a derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent inhibitory effects on tumor growth .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Specifically, they may inhibit tubulin polymerization, similar to established chemotherapeutic agents like colchicine. This action leads to G2/M phase arrest in the cell cycle, effectively halting cancer cell proliferation .
  • Targeted Therapy Potential : The compound's structure suggests potential for targeted therapies due to specific interactions with cellular pathways involved in cancer progression. For example, it may modulate signaling pathways related to cell survival and apoptosis, making it a candidate for further development in oncology .

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, synthesized derivatives of this compound were evaluated for their antiproliferative activities. The study revealed that certain analogs not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The most promising compound showed significant efficacy against multiple cancer types .

Case Study 2: Mechanistic Insights

Further mechanistic studies demonstrated that the compound could disrupt microtubule dynamics, leading to enhanced apoptosis rates in cancer cells. This finding aligns with the hypothesis that targeting microtubule polymerization can be an effective strategy in cancer treatment .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeHeLa0.52Induces apoptosis
AntiproliferativeMCF-70.34Inhibits tubulin polymerization
AntiproliferativeHT-290.86Cell cycle arrest (G2/M phase)

常见问题

Q. Basic: What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The synthesis of this polyfunctional peptide-like compound faces challenges such as stereochemical control , side-chain reactivity (e.g., methylsulfanyl and indole groups), and purification complexity . Key strategies include:

  • Stepwise Solid-Phase Peptide Synthesis (SPPS): To manage regioselectivity, use Fmoc/t-Bu protection for indole and sulfanyl groups, with orthogonal deprotection steps .
  • Flow Chemistry: Implement continuous-flow systems to enhance reaction reproducibility and minimize intermediate degradation, as demonstrated in complex diazomethane syntheses .
  • Safety Protocols: Follow GHS guidelines (e.g., H410 hazard mitigation) for handling reactive intermediates, including inert atmosphere workstations and controlled waste disposal .

Q. Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Resolves the exact mass (expected ~1,000–1,200 Da) and validates molecular formula .
  • 2D NMR (COSY, HSQC): Assigns stereochemistry at (2S,3S) and (2S,3R) centers, particularly for overlapping proton signals in the indole and methylsulfanyl regions .
  • HPLC with UV/Vis and CAD Detection: Quantifies purity (>98%) and identifies polar impurities (e.g., unreacted sulfooxyphenyl acetyl intermediates) .

Q. Advanced: How do the methylsulfanyl and indole functional groups influence ligand-receptor interactions, and how can this be studied?

Answer:
The methylsulfanyl groups enhance hydrophobic binding, while the indole moiety participates in π-π stacking and hydrogen bonding. Methodological approaches include:

  • Molecular Dynamics (MD) Simulations: Model interactions with target receptors (e.g., enzymes or transporters) using force fields like CHARMM36 to assess binding free energies .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding, focusing on entropy-driven contributions from methylsulfanyl groups .
  • High-Throughput Screening (HTS): Use fragment-based libraries to map structure-activity relationships (SAR) for modified side chains .

Q. Basic: What stability issues arise under varying pH and temperature conditions, and how can they be mitigated?

Answer:

  • pH Sensitivity: The sulfooxyphenyl group hydrolyzes at pH > 8.0. Stabilize solutions with buffered systems (pH 4.0–6.0) and avoid prolonged storage .
  • Thermal Degradation: Above 40°C, the methylsulfanyl side chains undergo oxidation. Use antioxidant additives (e.g., ascorbic acid) and store lyophilized samples at -20°C .
  • Light Sensitivity: Indole derivatives degrade under UV light. Conduct experiments in amber glassware or low-light environments .

Q. Advanced: How can machine learning and computational modeling accelerate the design of derivatives with improved bioactivity?

Answer:

  • Generative AI Models: Train on datasets of peptide-like compounds to predict novel derivatives with optimized binding to targets (e.g., proteases or GPCRs) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic properties of the sulfooxyphenyl group to guide redox-stable modifications .
  • Data-Driven Ligand Design: Integrate HTS results with topological descriptors (e.g., Morgan fingerprints) to prioritize synthetic targets .

Q. Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity or stability reports)?

Answer:

  • Factorial Experimental Design: Systematically vary parameters (precursor concentration, temperature) to identify confounding factors, as applied in nanocatalyst studies .
  • Cross-Validation with Orthogonal Techniques: Compare NMR purity data with HPLC-MS results to rule out analytical artifacts .
  • Meta-Analysis of Published Protocols: Reconcile discrepancies by standardizing reaction conditions (e.g., solvent polarity, catalyst loading) across studies .

Q. Basic: What are the best practices for characterizing the compound’s solubility and aggregation behavior?

Answer:

  • Dynamic Light Scattering (DLS): Detect aggregates in aqueous solutions, particularly for the hydrophobic methylsulfanyl regions .
  • Solubility Parameter Screening: Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO-water mixtures) .
  • Critical Micelle Concentration (CMC) Analysis: Assess self-assembly tendencies via surface tension measurements .

Q. Advanced: What role does the compound’s stereochemistry play in its biological activity, and how can enantiomeric impurities be quantified?

Answer:

  • Chiral HPLC with Polarimetric Detection: Resolve (2S,3S) vs. (2R,3R) enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Enzymatic Assays: Compare inhibition kinetics between enantiomers to establish stereospecificity (e.g., using trypsin or chymotrypsin) .
  • Circular Dichroism (CD): Correlate secondary structure (e.g., β-turn motifs) with enantiomeric composition .

属性

CAS 编号

154132-95-3

分子式

C45H56N8O13S3

分子量

1013.2 g/mol

IUPAC 名称

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H56N8O13S3/c1-46-35(21-27-9-5-4-6-10-27)43(60)53-45(62)37(24-40(56)57)52-42(59)34(18-20-68-3)51-44(61)36(23-29-25-47-32-12-8-7-11-31(29)32)50-39(55)26-48-41(58)33(17-19-67-2)49-38(54)22-28-13-15-30(16-14-28)66-69(63,64)65/h4-16,25,33-37,46-47H,17-24,26H2,1-3H3,(H,48,58)(H,49,54)(H,50,55)(H,51,61)(H,52,59)(H,56,57)(H,53,60,62)(H,63,64,65)/t33-,34-,35-,36-,37-/m0/s1

InChI 键

PKMRCHBERGHHNY-LTLCPEALSA-N

SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

手性 SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

规范 SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

外观

Solid powder

Key on ui other cas no.

154132-95-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6
4-(sulfoxy)phenylacetyl-methionyl-glycyl-trptophyl-methionyl-aspartyl-methylphenylalaninehydrazide
FPL 14294
FPL-14294
Hpa(SO3H)-Met-Gly-Trp-Met-Asp-MePhe-NH2NH3

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
CID 74030083
CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
CID 74030083
CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
CID 74030083
CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
CID 74030083
CID 74030083
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。